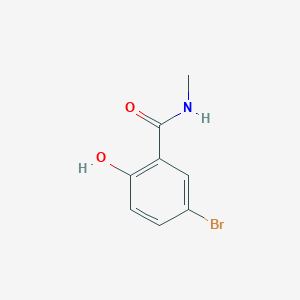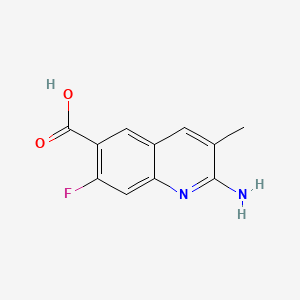
2-Amino-7-fluoro-3-methylquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, known for their broad-spectrum antibacterial properties. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid typically involves the Gould-Jacobs reaction. This process starts with the condensation of aniline derivatives with ethoxymethylene malonate, followed by cyclization with polyphosphoric acid (PPA) to form the quinoline core .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes to enhance yield and reduce costs. This includes using more efficient catalysts, greener solvents, and scalable reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to improve the efficiency of industrial production .
化学反应分析
Types of Reactions
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antibacterial properties make it valuable for studying bacterial resistance and developing new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The antibacterial activity of 2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
相似化合物的比较
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Known for its broad-spectrum activity against various bacterial strains.
Ofloxacin: Effective against both Gram-positive and Gram-negative bacteria.
Uniqueness
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for developing new antibiotics. Its unique structure allows for better penetration through bacterial cell membranes and more effective inhibition of bacterial enzymes .
属性
分子式 |
C11H9FN2O2 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC 名称 |
2-amino-7-fluoro-3-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-2-6-3-7(11(15)16)8(12)4-9(6)14-10(5)13/h2-4H,1H3,(H2,13,14)(H,15,16) |
InChI 键 |
AZUDBQQSUFBMSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=C(C=C2N=C1N)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
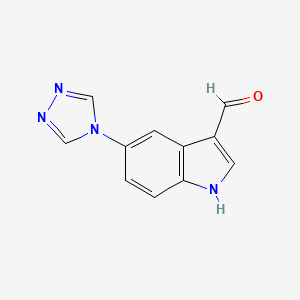
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
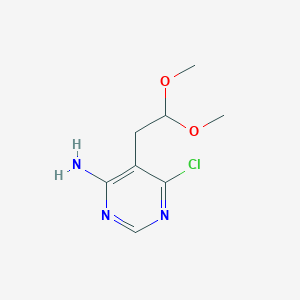
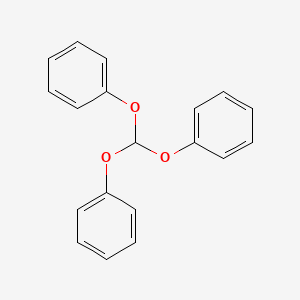
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
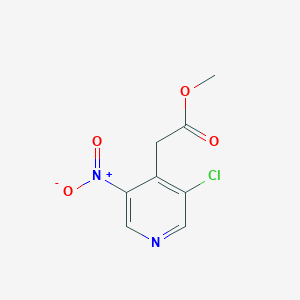

![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
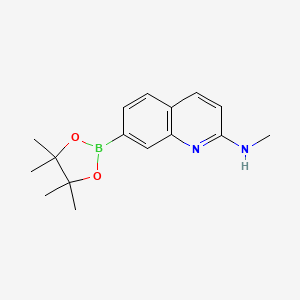
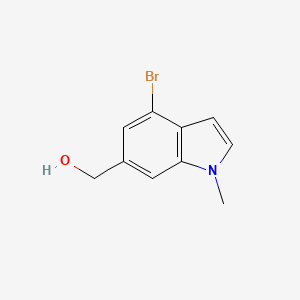
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
